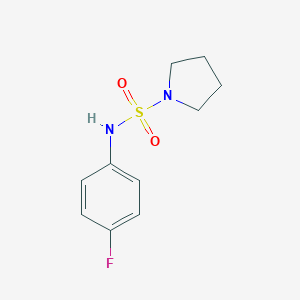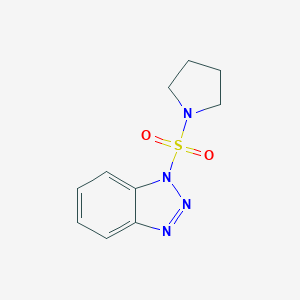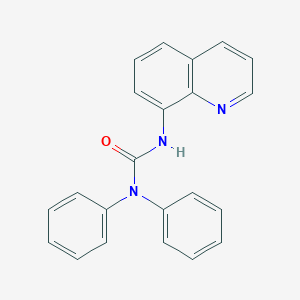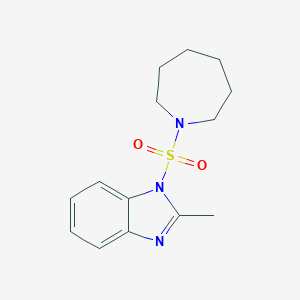
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, also known as DMPT, is a chemical compound that has been widely used in scientific research. It is a synthetic analog of the natural compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to cause Parkinson's disease-like symptoms in humans and primates. DMPT has been used as a tool to study the underlying mechanisms of Parkinson's disease and other neurological disorders.
作用机制
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide exerts its neurotoxic effects by inhibiting the mitochondrial complex I, which is involved in the production of ATP. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can damage neurons and lead to cell death. N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has also been shown to induce apoptosis in dopaminergic neurons through the activation of caspase-3.
Biochemical and physiological effects:
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has been shown to selectively damage dopaminergic neurons in the substantia nigra, which can lead to a decrease in dopamine levels in the brain. This can cause Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has also been shown to increase oxidative stress and induce apoptosis in neurons, which can contribute to the development of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has been widely used in scientific research due to its ability to selectively damage dopaminergic neurons in the substantia nigra. This makes it a valuable tool for studying the underlying mechanisms of Parkinson's disease and other neurological disorders. However, N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has limitations as a research tool, as it can only mimic certain aspects of Parkinson's disease and does not fully replicate the complexity of the disease.
未来方向
There are several future directions for research involving N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide. One area of interest is the development of new treatments for Parkinson's disease and other neurodegenerative diseases that target the underlying mechanisms of the disease. Another area of interest is the development of new animal models of Parkinson's disease that better replicate the complexity of the disease. Additionally, research is needed to further elucidate the biochemical and physiological effects of N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide on neurons and to identify potential therapeutic targets for the treatment of neurodegenerative diseases.
合成方法
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzaldehyde with 3,4,5-trimethyl-1H-pyrazole in the presence of a base catalyst. The resulting intermediate is then reacted with butanoyl chloride to yield N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide.
科学研究应用
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has been used extensively in scientific research to study the underlying mechanisms of Parkinson's disease and other neurological disorders. It has been shown to selectively damage dopaminergic neurons in the substantia nigra, which is the same region of the brain that is affected in Parkinson's disease. N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has also been used to study the role of oxidative stress in neurodegenerative diseases and to develop new treatments for these disorders.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-11-7-8-17(12(2)9-11)19-18(22)10-13(3)21-16(6)14(4)15(5)20-21/h7-9,13H,10H2,1-6H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTESVGCYBOUUNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C)N2C(=C(C(=N2)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

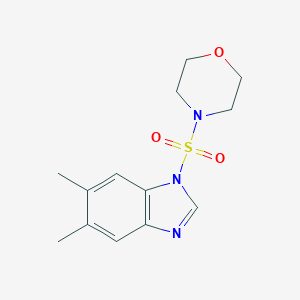
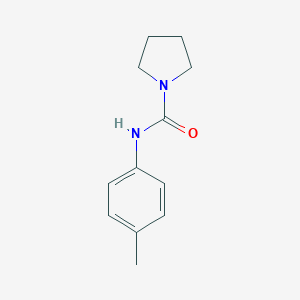


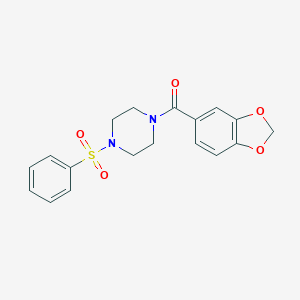

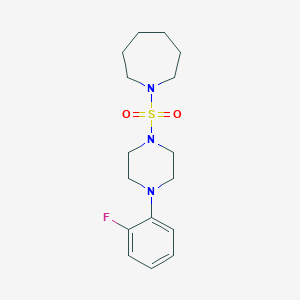
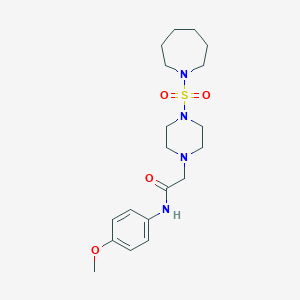

![1-([1,1'-biphenyl]-4-yloxy)-3-(1H-pyrazol-1-yl)-2-propanol](/img/structure/B497057.png)
